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Compound of Interest

Compound Name: Arachidonoyl Serinol

Cat. No.: B14815176 Get Quote

An In-depth Technical Guide on Arachidonoyl Serinol and its Interaction with Cannabinoid

Receptors

Introduction
N-Arachidonoyl L-Serine (ARA-S) is an endogenous lipoamino acid first isolated from bovine

brain.[1][2] Structurally, it belongs to the family of N-acylethanolamines and is closely related to

the well-characterized endocannabinoid, N-arachidonoyl ethanolamine (anandamide).[1]

Despite this structural similarity, ARA-S exhibits a pharmacological profile distinct from classical

endocannabinoids, particularly in its interaction with the canonical cannabinoid receptors, CB1

and CB2. This guide provides a comprehensive technical overview of the synthesis, receptor

pharmacology, signaling pathways, and experimental methodologies associated with ARA-S,

tailored for researchers and drug development professionals.

Chemical Structure:

Formal Name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide

Molecular Formula: C₂₃H₃₉NO₃

Formula Weight: 377.6 g/mol [3]
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A defining characteristic of ARA-S is its exceptionally low affinity for the primary cannabinoid

receptors, CB1 and CB2. This distinguishes it from anandamide and 2-arachidonoylglycerol (2-

AG), which are established agonists at these receptors.[4][5]

Cannabinoid Receptors (CB1 and CB2)
Experimental evidence consistently demonstrates that ARA-S does not significantly engage

CB1 or CB2 receptors at physiologically relevant concentrations.

CB1 Receptor: In competitive binding assays using mouse cerebellar membranes, ARA-S

exhibited a binding affinity (Ki) greater than 10,000 nM, indicating very weak interaction.[1]

CB2 Receptor: ARA-S failed to displace radioligand binding to rat CB2 receptors at

concentrations up to 30 µM.[1]

This lack of affinity suggests that the physiological effects of ARA-S are not mediated directly

through the classical endocannabinoid system.

Putative Novel Cannabinoid-Type Receptor
The effects of ARA-S, particularly its vasodilatory properties, closely parallel those of abnormal

cannabidiol (Abn-CBD), a synthetic agonist known to act on a putative novel, non-CB1/CB2

endothelial receptor.[1] It is hypothesized that ARA-S may be an endogenous ligand for this G-

protein-coupled receptor.[1][2] Some studies also suggest a potential interaction with G-protein

coupled receptor 55 (GPR55).[6]

Other Molecular Targets
Beyond G-protein-coupled receptors, ARA-S has been shown to directly modulate the function

of certain ion channels:

N-type Ca²⁺ Channels: In rat sympathetic neurons, ARA-S produces a rapid and reversible

augmentation of N-type Ca²⁺ current. This effect is independent of G-protein-coupled

receptors and results from a hyperpolarizing shift in the channel's activation curve.[4]

Large Conductance Ca²⁺-Activated K⁺ (BKCa) Channels: ARA-S is a direct activator of

BKCa channels, an action which is believed to underlie its endothelium-independent

vasorelaxant effects.[7]
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and

functional potency of Arachidonoyl Serinol in comparison to classical endocannabinoids.

Compound
Receptor/Ta
rget

Assay Type
Species/Sy
stem

Kᵢ (nM) Reference

Arachidonoyl

Serinol (ARA-

S)

CB1
Radioligand

Binding

Mouse

Cerebellum
>10,000 [1]

Arachidonoyl

Serinol (ARA-

S)

CB2
Radioligand

Binding
Rat

No

displacement

up to 30,000

nM

[1]

Arachidonoyl

Serinol (ARA-

S)

TRPV1
Radioligand

Binding
Rat

No

displacement

up to 30,000

nM

[1]

Anandamide

(AEA)
CB1

Radioligand

Binding
Rat 87.7 [8]

Anandamide

(AEA)
CB1

Radioligand

Binding
Human 239.2 [8]

Anandamide

(AEA)
CB2

Radioligand

Binding
Human 439.5 [8]

Table 1:

Comparative

Receptor

Binding

Affinities (Kᵢ)
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Compound Effect Assay Type
Species/Sy
stem

EC₅₀ / IC₅₀
(nM)

Reference

Arachidonoyl

Serinol (ARA-

S)

Vasodilation
Wire

Myograph

Rat

Mesenteric

Artery

550 [1]

Arachidonoyl

Serinol (ARA-

S)

Vasodilation
Wire

Myograph

Rat

Abdominal

Aorta

≈1,200 [1]

Arachidonoyl

Serinol (ARA-

S)

BKCa

Channel

Activation

Electrophysio

logy

Human

(HEK293

cells)

pEC₅₀ = 5.63

(≈2344 nM)
[7]

2-

Arachidonoyl

glycerol (2-

AG)

cAMP

Inhibition

Functional

Assay

CHO-hCB2

cells
1,300 [9]

2-

Arachidonoyl

glycerol (2-

AG)

[³⁵S]GTPγS

Binding

Functional

Assay

Sf9-hCB2

membranes
122 [9]

Table 2:

Functional

Potency

(EC₅₀ / IC₅₀)

Signaling Pathways
The interaction of ARA-S with its putative endothelial receptor initiates downstream signaling

cascades that are pertussis toxin (PTX)-sensitive, implicating the involvement of Gᵢ/Gₒ proteins.

[1] Key downstream events include the phosphorylation and activation of p44/42 mitogen-

activated protein (MAP) kinase and protein kinase B (Akt), pathways known to be involved in

endothelial cell migration and survival.[1][2]
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Caption: Proposed signaling pathway for Arachidonoyl Serinol in endothelial cells.

Experimental Protocols
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Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of ARA-S for cannabinoid receptors.

Methodology:

Membrane Preparation: Homogenize tissues (e.g., mouse cerebellum for CB1) or cultured

cells expressing the receptor of interest in a buffered solution. Centrifuge the homogenate to

pellet the membranes, which are then resuspended.

Assay Incubation: In assay tubes, combine the prepared membranes, a known concentration

of a high-affinity radioligand (e.g., [³H]CP55940), and varying concentrations of the unlabeled

test compound (ARA-S).

Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand

from the free radioligand via vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the log concentration of ARA-

S. Determine the IC₅₀ value (the concentration of ARA-S that inhibits 50% of specific

radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.

Ex Vivo Vasodilation Assay (Wire Myography)
This protocol assesses the functional effect of ARA-S on blood vessel tone.[1][7]

Methodology:

Vessel Isolation: Dissect third-order mesenteric arteries from male Sprague-Dawley rats and

place them in a cold physiological salt solution.

Mounting: Mount 2 mm segments of the arteries in a wire myograph chamber filled with salt

solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.
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Equilibration & Viability Check: Allow the vessels to equilibrate under a normalized passive

tension. Test vessel viability with a high-potassium solution and the presence of functional

endothelium with acetylcholine.

Pre-constriction: Constrict the arteries to approximately 80% of their maximum response

using an alpha-agonist like phenylephrine.

Compound Addition: Once a stable contraction is achieved, add ARA-S to the bath in a

cumulative, concentration-dependent manner.

Data Acquisition: Record the isometric tension continuously. Express relaxation as a

percentage reversal of the pre-constriction. Plot the data to determine the EC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14815176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Isolate Artery Segment

2. Mount in Wire Myograph

3. Equilibrate & Test Viability

4. Pre-constrict with Agonist
(e.g., Phenylephrine)

5. Add ARA-S
(Cumulative Concentrations)

6. Record Tension Change

7. Generate Dose-Response Curve
(Calculate EC₅₀)

Click to download full resolution via product page

Caption: Experimental workflow for ex vivo wire myography.

Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the direct effects of ARA-S on ion channel function.[4]

Methodology:
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Cell Preparation: Isolate neurons (e.g., from rat superior cervical ganglia) and maintain them

in short-term culture.

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected

neuron. Use specific internal (pipette) and external (bath) solutions to isolate the desired

ionic current (e.g., N-type Ca²⁺ current).

Voltage Protocol: Apply a command voltage protocol to elicit the channel activity. For voltage-

gated channels, this typically involves a series of depolarizing steps from a holding potential.

Drug Application: Apply ARA-S to the cell using a rapid microperfusion system while

continuously recording the ionic currents.

Data Analysis: Measure changes in current amplitude, kinetics (activation, inactivation), and

voltage-dependence before, during, and after ARA-S application.

Synthesis Overview
Chemical Synthesis
N-Arachidonoyl L-Serine can be synthesized by the coupling of arachidonic acid with L-serine

methyl ester, followed by saponification. The process typically involves activating the carboxyl

group of arachidonic acid (e.g., forming an acid chloride or using a coupling agent like

DCC/EDC) to facilitate the acylation of the amino group of the serine ester.

Biosynthesis
While the precise in vivo biosynthetic pathway is not fully elucidated, in vitro studies have

shown that cytochrome c can catalyze the formation of N-arachidonoyl serine from

arachidonoyl-CoA and L-serine in the presence of hydrogen peroxide.[10] This suggests a

potential role for mitochondrial enzymes in its endogenous production.

Conclusion
Arachidonoyl Serinol is an intriguing endogenous lipid mediator that, despite its structural

similarity to anandamide, functions largely independently of the classical CB1 and CB2

cannabinoid receptors. Its primary actions, including potent vasodilation and modulation of ion

channels, appear to be mediated through a novel, non-CB1/CB2 G-protein-coupled receptor
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and direct interaction with ion channels. The data strongly suggest that ARA-S is an

endogenous agonist for the putative "abnormal cannabidiol" receptor, activating downstream

MAPK and Akt signaling pathways. For researchers in pharmacology and drug development,

ARA-S represents a valuable tool for probing this novel signaling system, which may offer

therapeutic targets for cardiovascular and inflammatory conditions distinct from those

modulated by the classical endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14815176#arachidonoyl-serinol-and-its-interaction-
with-cannabinoid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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